2,2'-(2,5-Difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for organoboron compounds, specifically addressing the presence of two dioxaborolane ring systems attached to a difluorinated benzene core. The name systematically describes the substitution pattern on the benzene ring, indicating the presence of fluorine atoms at the 2 and 5 positions, while the boronic ester groups occupy the 1 and 4 positions. The dioxaborolane nomenclature reflects the cyclic nature of the pinacol ester protecting groups, which are commonly employed to stabilize boronic acid functionalities during synthetic transformations.
The structural representation of this compound features a central 1,4-phenylene unit with fluorine substituents at the 2 and 5 positions relative to the boron-containing groups. Each boron atom is incorporated into a six-membered dioxaborolane ring system formed by coordination with pinacol-derived diol units. The pinacol groups consist of 2,3-dimethyl-2,3-butanediol moieties, creating tetramethyl-substituted dioxaborolane rings that provide steric protection and enhanced stability to the boronic ester functionalities. The molecular structure exhibits approximate symmetry across the phenylene core, with both boronic ester groups adopting similar conformations. The fluorine substituents on the aromatic ring significantly influence the electronic properties of the compound, making it particularly valuable for applications requiring electron-deficient aromatic systems.
The three-dimensional structure of 2,2'-(2,5-Difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) demonstrates the spatial arrangement of the functional groups and their potential interactions. The dioxaborolane rings adopt chair-like conformations, minimizing steric strain while maintaining the boronic ester functionality in a protected state. The fluorine atoms on the benzene ring introduce significant electronegativity effects, creating an electron-deficient aromatic system that enhances the reactivity of the boronic ester groups in cross-coupling reactions. The overall molecular geometry facilitates efficient coordination with transition metal catalysts, making this compound particularly suitable for palladium-catalyzed coupling reactions and related synthetic transformations.
Properties
IUPAC Name |
2-[2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26B2F2O4/c1-15(2)16(3,4)24-19(23-15)11-9-14(22)12(10-13(11)21)20-25-17(5,6)18(7,8)26-20/h9-10H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCSUAIUPWCQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)B3OC(C(O3)(C)C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26B2F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139755 | |
| Record name | 2,2′-(2,5-Difluoro-1,4-phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303006-90-8 | |
| Record name | 2,2′-(2,5-Difluoro-1,4-phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303006-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-(2,5-Difluoro-1,4-phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Transition Metal-Catalyzed Borylation
A prominent method involves nickel-catalyzed borylation of polyfluorinated arenes. This approach uses bis(pinacolato)diboron (B2pin2) as the boron source and a nickel catalyst complexed with N-heterocyclic carbene ligands.
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- Starting material: 1,4-difluoro-2,5-dibromobenzene or related fluorinated aromatic compounds.
- Catalyst: 10% [Ni(IMes)2], where IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene.
- Base: Tetrabutylammonium fluoride or NMe4F.
- Solvent: Methylcyclopentane or tetrahydrofuran (THF).
- Conditions: Stirring under inert atmosphere, moderate heating (e.g., reflux or 70 °C), reaction time ranging from several hours to overnight.
- Outcome: High yields (up to 75-93%) of the bis-borylated product with good selectivity.
Lithium-Halogen Exchange Followed by Borylation
This classical approach involves the generation of aryllithium intermediates via lithium-halogen exchange, followed by quenching with boronate esters such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
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- Starting material: 2,5-difluoro-1,4-dibromobenzene.
- Reagent: n-Butyllithium (n-BuLi) in hexane, typically 1.6 to 2.5 M.
- Temperature: Low temperature (-78 °C) to control lithiation and prevent side reactions.
- Boron source: 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Reaction time: 1-3 hours at low temperature, then warming to room temperature for several hours.
- Workup: Quenching with water or ammonium chloride solution, extraction with organic solvents (e.g., dichloromethane), drying, and purification by chromatography.
| Preparation Method | Starting Material | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nickel-catalyzed borylation | Polyfluorinated arene (e.g., 1,4-difluoro-2,5-dibromobenzene) | 10% [Ni(IMes)2], B2pin2, NMe4F | Methylcyclopentane or THF | Room temp to 70 °C | 75-93 | High selectivity, scalable |
| Lithium-halogen exchange + borylation | 2,5-difluoro-1,4-dibromobenzene | n-BuLi, 2-isopropoxy pinacol boronate | THF | -78 °C to RT | 51-86 | Requires low temp, careful quenching |
- The choice of solvent and temperature critically influences the regioselectivity and yield of the diborylation.
- Use of bulky boronate esters like pinacol derivatives stabilizes the boronate product and facilitates isolation.
- The nickel-catalyzed route is advantageous for direct borylation of C–H bonds in some fluorinated arenes, bypassing the need for halogenated precursors.
- Lithium-halogen exchange is a classical, reliable method but requires stringent moisture-free conditions and careful temperature control to avoid side reactions.
- Analytical data such as ^1H NMR, ^19F NMR, and mass spectrometry confirm the structure and purity of the product in reported studies.
The preparation of 2,2'-(2,5-Difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is effectively achieved via nickel-catalyzed borylation of fluorinated aromatic halides or via lithium-halogen exchange followed by reaction with boronate esters. Both methods provide high yields and purity, with the nickel-catalyzed approach offering scalability and operational simplicity, while the lithium-halogen exchange method provides versatility in substrate scope. Selection of method depends on available starting materials, scale, and desired operational conditions.
Chemical Reactions Analysis
2,2’-(2,5-Difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Hydrolysis: The boronate ester groups can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.
Oxidation: The compound can be oxidized to form boronic acid derivatives using oxidizing agents like hydrogen peroxide.
Scientific Research Applications
2,2’-(2,5-Difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Material Science: The compound is used in the development of advanced materials, such as polymers and electronic materials.
Medicinal Chemistry: It is employed in the synthesis of biologically active compounds and drug candidates.
Mechanism of Action
The mechanism of action of 2,2’-(2,5-Difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily involves its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions. The boronate ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond . The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Key Findings
Electron-Withdrawing vs. Donating Groups :
- The difluoro derivative exhibits higher reactivity in Suzuki couplings due to fluorine’s electron-withdrawing nature, which activates the boronate groups for transmetallation . In contrast, methoxy-substituted analogs (e.g., CAS 1338777-82-4) require longer reaction times or higher catalyst loadings due to electron-donating effects .
- Chloro- and trifluoromethyl-substituted variants (e.g., CAS 1799485-24-7) show even greater reactivity but suffer from poor solubility, necessitating polar solvents like DMF or THF .
Solubility and Processability :
- Alkyl-substituted derivatives (e.g., dioctyl or di-tert-butyl) excel in solubility, enabling solution-processing for thin-film electronics . The difluoro compound’s moderate solubility may require solvent optimization (e.g., THF with additives) .
Thermal and Electronic Properties :
- Fluorene-based boronate esters (e.g., CAS 196207-58-6) yield polymers with extended π-conjugation, ideal for optoelectronic applications .
- The difluoro compound’s rigid, electron-deficient structure may lower the bandgap of resulting polymers, enhancing charge transport in organic field-effect transistors (OFETs) .
Biological Activity
2,2'-(2,5-Difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), commonly referred to as Difluoro Dioxaborolane , is a compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure incorporates fluorinated phenylene groups and dioxaborolane moieties, which enhance its reactivity and stability. This article explores its biological activity, applications in scientific research, and mechanisms of action.
- Molecular Formula : C18H26B2F2O4
- Molecular Weight : 366.02 g/mol
- CAS Number : 303006-90-8
- IUPAC Name : 2,2'-(2,5-difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
The primary mechanism of action for Difluoro Dioxaborolane is its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions . This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronate esters in the presence of a palladium catalyst. The presence of fluorine atoms enhances the compound's stability and reactivity compared to non-fluorinated analogs .
Applications in Medicinal Chemistry
Difluoro Dioxaborolane serves as a crucial building block in the synthesis of various biologically active compounds. Its applications include:
- Drug Development : Utilized in synthesizing pharmaceuticals through complex organic reactions.
- Bioconjugation : The compound's reactivity allows for attaching biomolecules to surfaces or other molecules, enhancing drug delivery systems.
Study 1: Synthesis and Reactivity
A study demonstrated the synthesis of Difluoro Dioxaborolane via the reaction of 2,5-difluorophenylboronic acid with pinacol under basic conditions. The resulting compound exhibited high yields in subsequent cross-coupling reactions with various aryl halides .
Study 2: Toxicological Assessment
Research indicates that while Difluoro Dioxaborolane is effective in organic synthesis and drug development applications, it poses certain hazards. It is harmful by inhalation and skin contact; therefore, appropriate safety measures are required when handling this compound .
Comparative Analysis
The biological activity of Difluoro Dioxaborolane can be compared with similar compounds such as:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Structure | Contains methyl groups instead of fluorine; lower stability |
| 2,2'-(Perfluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Structure | Fully fluorinated; enhanced reactivity |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2,2'-(2,5-Difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)?
The compound is synthesized via palladium-catalyzed cross-coupling reactions, similar to structurally related arylboronates. For example, coupling 2,5-difluorophenylboronic acid derivatives with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions (e.g., nitrogen atmosphere) at 80–100°C for 12–24 hours yields the target compound. Catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃ are commonly used .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for verifying the substitution pattern and fluorine positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if single crystals are obtained) provides definitive structural elucidation. For example, crystallographic data for analogous compounds (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) validate bond angles and packing .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
The boronic ester groups enable coupling with aryl halides to form biaryl structures. Reaction optimization involves tuning the catalyst (e.g., Pd(OAc)₂), ligand (e.g., SPhos), and solvent (e.g., THF/H₂O). For fluorinated analogs, electron-withdrawing fluorine substituents enhance oxidative addition efficiency .
Advanced Questions
Q. How do the positions of fluorine substituents (2,5 vs. 3,4) influence reactivity in cross-coupling reactions?
Fluorine at the 2,5-positions creates a para-difluoro motif, reducing steric hindrance compared to ortho-substituted analogs. This configuration enhances electronic communication between the aromatic ring and boron centers, improving coupling yields with electron-deficient aryl halides. Contrastingly, meta-substituted derivatives (e.g., 3,4-dichloro analogs) exhibit lower reactivity due to steric clashes .
Q. What strategies resolve contradictions in reported coupling efficiencies with sterically hindered aryl halides?
Discrepancies arise from competing side reactions (e.g., protodeboronation) and solvent effects. Using bulky ligands (e.g., XPhos) or additives like CsF can stabilize the boronate intermediate. Pre-activation of the boronic ester via transmetallation with ZnCl₂ has also proven effective for challenging substrates .
Q. How does the electronic nature of the fluorinated aromatic core impact stability under ambient conditions?
The electron-withdrawing fluorine substituents stabilize the boronic ester against hydrolysis compared to non-fluorinated analogs. However, prolonged exposure to moisture or acidic conditions degrades the dioxaborolane rings. Storage at 0–6°C under nitrogen is recommended to prevent decomposition .
Q. What methodologies are used to study the compound’s electronic properties for materials science applications?
Cyclic voltammetry (CV) evaluates redox behavior, while density functional theory (DFT) calculations correlate frontier molecular orbitals with experimental data. For fluorinated arylboronates, fluorine substitution lowers the LUMO energy, enhancing electron-transport properties in organic semiconductors .
Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
